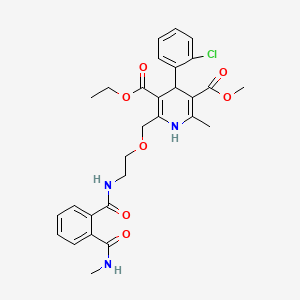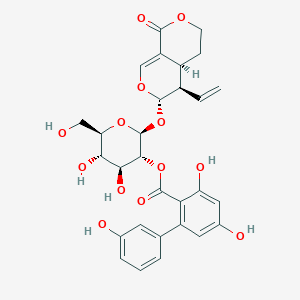
N-(2-((甲基氨基)羰基)苯甲酰)氨氯地平
描述
“N-(2-((Methylamino)carbonyl)benzoyl) amlodipine” is a compound with the molecular formula C29H32ClN3O7 . It is also known as Amlodipine besilate impurity B . The compound has a molecular weight of 570.0 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name of the compound is 5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 756.8±60.0 °C at 760 mmHg, and a flash point of 411.5±32.9 °C . It has 10 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .科学研究应用
Pharmaceutical Quality Control
Amlodipine besilate impurity B is used as a reference standard in pharmaceutical quality control .
Drug Formulation Development
This compound is used in the development and validation of analytical methods for amlodipine tablets . These methods are crucial for ensuring the correct dosage and effectiveness of the medication.
Stability Testing
Amlodipine besilate impurity B is used in stability-indicating UHPLC method development . This method quantifies perindopril, amlodipine, and their impurities in pharmaceutical formulations, providing valuable information about the stability of these drugs.
Impurity Analysis
This compound is used in the analysis of impurities in amlodipine . Understanding and controlling impurities is essential for ensuring drug safety and efficacy.
Solubility Studies
Amlodipine besilate impurity B has been used in solubility studies . These studies are important for understanding how the drug will behave in the body and can inform decisions about drug formulation and dosage.
Synthetic Chemistry
This compound is used as a reference standard in synthetic chemistry . It can help researchers develop new synthetic routes and improve existing ones.
作用机制
Target of Action
Amlodipine Besilate Impurity B, also known as N-(2-((Methylamino)carbonyl)benzoyl) amlodipine or 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((2-(2-(methylcarbamoyl)-benzamido)ethoxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate, is an impurity produced during the synthesis of Amlodipine besylate . Amlodipine is a popular antihypertensive drug that belongs to the group of drugs called dihydropyridine calcium channel blockers . Its primary target is the L-type calcium channels located on the vascular smooth muscle cells .
Mode of Action
Amlodipine inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition leads to a decrease in peripheral vascular resistance, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions . This results in vasodilation and a reduction in blood pressure .
Biochemical Pathways
The inhibition of calcium influx by Amlodipine leads to a decrease in intracellular calcium levels. This reduction in calcium levels results in the relaxation of vascular smooth muscle, leading to vasodilation . This vasodilation reduces the total peripheral resistance, thereby lowering blood pressure .
Pharmacokinetics
Amlodipine is well absorbed from the gastrointestinal tract with a bioavailability of 64-90% . It is extensively metabolized in the liver to inactive metabolites . The elimination half-life of Amlodipine is long, approximately 30-50 hours, which allows for once-daily dosing . It is excreted mainly in urine .
Result of Action
The primary result of Amlodipine’s action is the reduction of blood pressure in patients with hypertension . By dilating peripheral arterioles, Amlodipine reduces the total peripheral resistance (afterload) against which the heart works. This reduction in afterload results in a decrease in blood pressure .
Action Environment
The action of Amlodipine can be influenced by various environmental factors. When used by people with liver problems, and in elderly individuals, doses should be reduced . Furthermore, the drug’s efficacy can be affected by patient-specific factors such as age, race, and presence of other medical conditions .
属性
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNCONCKJDOFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100767 | |
| Record name | 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine | |
CAS RN |
721958-72-1 | |
| Record name | 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine besilate impurity B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721958721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-[(2-{[2-(methylcarbamoyl)phenyl]formamido}ethoxy)methyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-((METHYLAMINO)CARBONYL)BENZOYL) AMLODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436R8SHM18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)




![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)


![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)


![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
